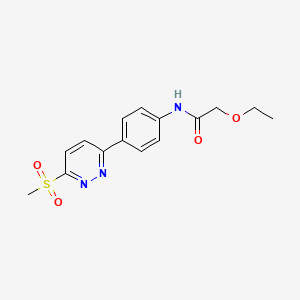

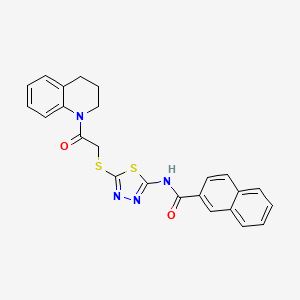

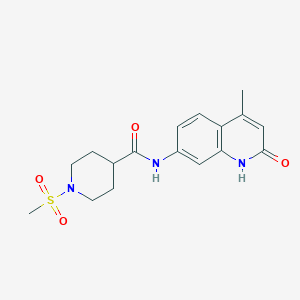

![molecular formula C11H10N4O3 B2876346 N-(benzo[d][1,3]dioxol-5-yl)-1-methyl-1H-1,2,3-triazole-4-carboxamide CAS No. 1207009-99-1](/img/structure/B2876346.png)

N-(benzo[d][1,3]dioxol-5-yl)-1-methyl-1H-1,2,3-triazole-4-carboxamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Compounds with the benzo[d][1,3]dioxol-5-yl group are often used in the synthesis of various pharmaceuticals and have been studied for their potential medicinal properties . They are part of a larger class of compounds known as benzodioxoles, which are aromatic organic compounds containing a benzene ring fused to a 1,3-dioxole .

Synthesis Analysis

The synthesis of similar compounds often involves various methods such as condensation reactions . For instance, a series of N-(benzo[d][1,3]dioxol-5-yl)-2-(one-benzylthio) acetamides were synthesized via a Pd-catalyzed C-N cross-coupling .Molecular Structure Analysis

The molecular structure of similar compounds has been analyzed using techniques such as Single-Crystal X-ray Diffraction (SCXRD), FT-IR, FT-Raman, UV–Visible, proton (1H) and carbon (13C) NMR .Chemical Reactions Analysis

The chemical reactions involving similar compounds have been studied, particularly in the context of their potential as anticancer agents .Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds have been analyzed using various spectroscopic techniques, such as 1H NMR, 13C NMR, FT-IR, and UV-Vis spectroscopy .Aplicaciones Científicas De Investigación

Synthesis and Pharmacological Evaluation

A key area of research involves the efficient synthesis of derivatives of N-(benzo[d][1,3]dioxol-5-yl)-1-methyl-1H-1,2,3-triazole-4-carboxamide and their pharmacological evaluation. For instance, Szabó et al. (2016) reported the synthesis of novel triazoles via the Cu(I)-catalyzed azide–alkyne cycloaddition, demonstrating significant antiproliferative activity against a panel of human cancer cell lines. These compounds, including variations in the benzyl group substitution, showed notable differences in cell growth-inhibitory properties, with some exhibiting activities comparable to cisplatin (Szabó et al., 2016).

Novel Routes to Synthesis and Antiviral Activities

Research by Hebishy et al. (2020) introduced a new route for synthesizing benzamide-based 5-aminopyrazoles and their derivatives, showing remarkable antiavian influenza virus activity. The synthesized compounds were evaluated for their in vitro anti-influenza A virus activity, with several showing significant antiviral activities (Hebishy et al., 2020).

In Silico Drug-likeness and Microbial Investigation

Pandya et al. (2019) synthesized a library of compounds derived from this compound and investigated their in silico ADME prediction properties, in vitro antibacterial, antifungal, and antimycobacterial activities. The study revealed that the synthesized compounds showed good to moderate activity against bacterial and fungal strains, with several compounds demonstrating excellent drug-likeness properties (Pandya et al., 2019).

Mecanismo De Acción

Target of Action

Similar compounds have been found to targetNitric oxide synthase, inducible .

Mode of Action

It’s known that similar compounds can inhibit mitochondrial membrane potential , which could potentially lead to the disruption of energy production within the cell and ultimately cell death.

Biochemical Pathways

Given its potential effect on mitochondrial function , it could impact pathways related to energy production, such as oxidative phosphorylation.

Result of Action

Similar compounds have been found to cause cell cycle arrest at the s phase and induce apoptosis in cancer cells . This suggests that N-(2H-1,3-benzodioxol-5-yl)-1-methyl-1H-1,2,3-triazole-4-carboxamide may have similar effects.

Safety and Hazards

Direcciones Futuras

Propiedades

IUPAC Name |

N-(1,3-benzodioxol-5-yl)-1-methyltriazole-4-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10N4O3/c1-15-5-8(13-14-15)11(16)12-7-2-3-9-10(4-7)18-6-17-9/h2-5H,6H2,1H3,(H,12,16) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XQPHHYZBEFVAAP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(N=N1)C(=O)NC2=CC3=C(C=C2)OCO3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10N4O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

246.22 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

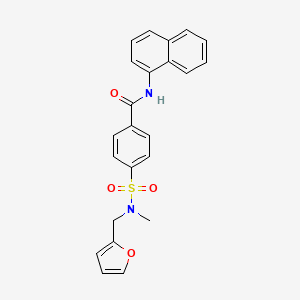

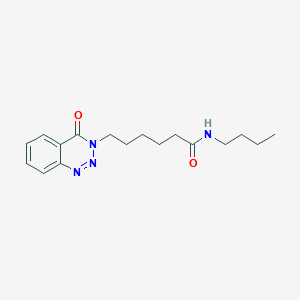

![2-(2-Chloro-6-fluorophenyl)-1-[4-(3-methylimidazol-4-yl)piperidin-1-yl]ethanone](/img/structure/B2876265.png)

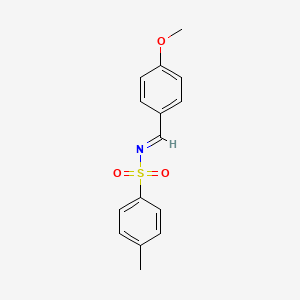

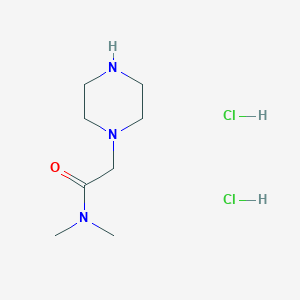

![2-Chloro-N-[[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]methyl]acetamide](/img/structure/B2876270.png)

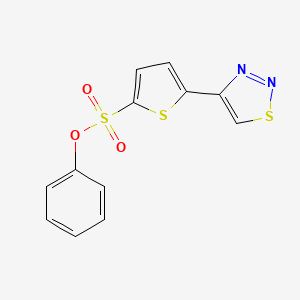

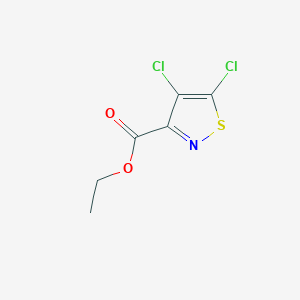

![N-(benzo[d]thiazol-2-yl)-4-methoxy-N-(pyridin-2-ylmethyl)benzamide](/img/structure/B2876276.png)

![7-(4-Chlorophenyl)-2-(trichloromethyl)-[1,2,4]triazolo[1,5-a]pyridine-8-carbonitrile](/img/structure/B2876283.png)

![1-Benzoyl-4-[(4-{[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]methyl}piperidin-1-yl)carbonyl]piperidine](/img/structure/B2876285.png)